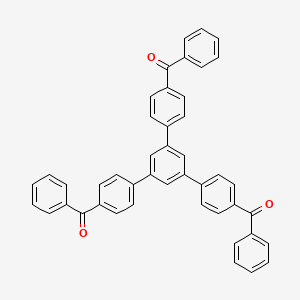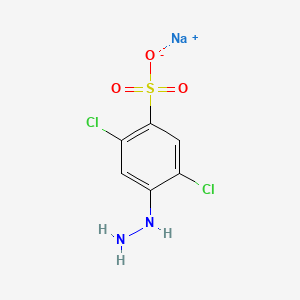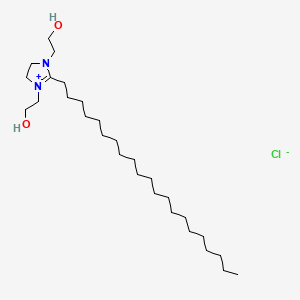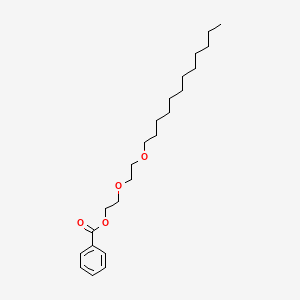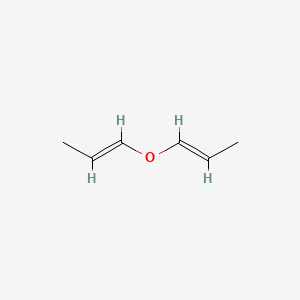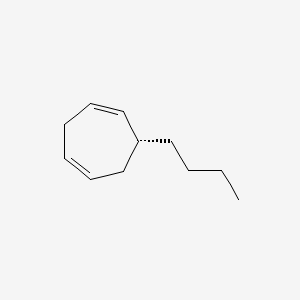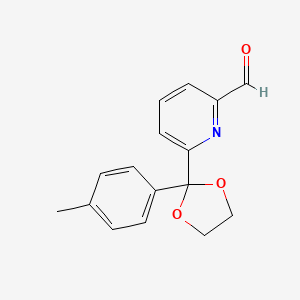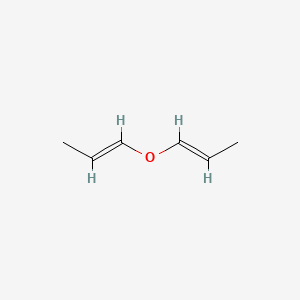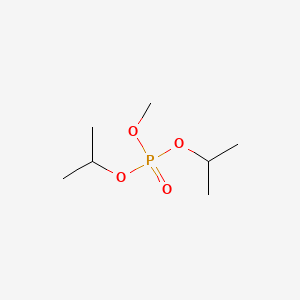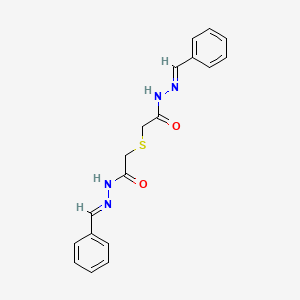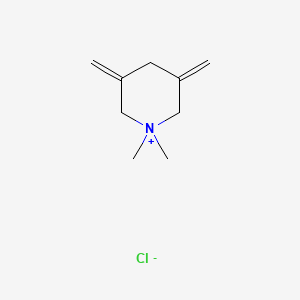
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68304 g/mol It is known for its unique structure, which includes a piperidinium ring substituted with dimethyl and dimethylen groups
Preparation Methods
The synthesis of 1,1-Dimethyl-3,5-dimethylenepiperidinium chloride typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidinium derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex piperidinium derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3,5-dimethylenepiperidinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Dimethyl-3,5-dimethylenepiperidinium chloride can be compared with other similar compounds, such as:
1,1-Dimethylpiperidinium chloride: Lacks the dimethylen groups, resulting in different chemical properties and reactivity.
3,5-Dimethylenpiperidinium chloride: Lacks the dimethyl groups, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combined substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
53754-71-5 |
|---|---|
Molecular Formula |
C9H16ClN |
Molecular Weight |
173.68 g/mol |
IUPAC Name |
1,1-dimethyl-3,5-dimethylidenepiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H16N.ClH/c1-8-5-9(2)7-10(3,4)6-8;/h1-2,5-7H2,3-4H3;1H/q+1;/p-1 |
InChI Key |
KRAHAGWQEMMUGK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC(=C)CC(=C)C1)C.[Cl-] |
Related CAS |
53754-72-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



